molecular formula C8H5F3O2 B7723028 2-(Trifluoromethyl)benzoic acid CAS No. 137938-95-5

2-(Trifluoromethyl)benzoic acid

Cat. No.: B7723028
CAS No.: 137938-95-5
M. Wt: 190.12 g/mol
InChI Key: FBRJYBGLCHWYOE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring at the second position, along with a carboxylic acid group (-COOH). This compound is widely used in various fields due to its unique chemical properties, including its high electronegativity and stability .

Biochemical Analysis

Biochemical Properties

It has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This suggests that 2-(Trifluoromethyl)benzoic acid may interact with these proteins and potentially influence their function.

Molecular Mechanism

It is known to be involved in the synthesis of 1,3,4-oxadiazole derivatives , suggesting it may play a role in certain biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzoic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the fluoridation of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. The resulting 2-trifluoromethyl benzal chloride is then subjected to acid hydrolysis and oxidation reactions to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRJYBGLCHWYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870537
Record name 2-(Trifluoromethyl)benzoic acid
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Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433-97-6, 137938-95-5
Record name 2-(Trifluoromethyl)benzoic acid
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Record name 2-Trifluoromethylbenzoic acid
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Record name Benzoic acid, trifluoromethyl-
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Record name Benzoic acid, 2-(trifluoromethyl)-
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Record name 2-(Trifluoromethyl)benzoic acid
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Record name α,α,α-trifluoro-o-toluic acid
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Record name 2-(TRIFLUOROMETHYL)BENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2-TFMBA?

A1: 2-TFMBA (C8H5F3O2) exhibits a carboxyl group tilted by 16.8° relative to the aromatic ring due to the steric influence of the trifluoromethyl substituent. [] This structural feature influences its crystal packing and intermolecular interactions.

Q2: How is 2-TFMBA used in analytical chemistry?

A2: 2-TFMBA serves as a valuable marker in analyzing residues of the fungicide flutolanil and its metabolites in food products. [] By hydrolyzing flutolanil and its metabolites, 2-TFMBA is generated and quantified using LC-MS/MS, enabling sensitive detection in various matrices like bovine tissues, eggs, and seafood. []

Q3: What insights has computational chemistry provided into 2-TFMBA?

A3: Computational studies have been instrumental in determining the standard enthalpy of formation for 2-TFMBA. Utilizing high-level model chemistries like G3MP2//DFT and G4MP2//DFT, researchers have estimated the enthalpy of formation to be -949.0 ± 6.3 kJ mol−1. [] This information is crucial for understanding the thermodynamic properties and reactivity of the compound.

Q4: How does the structure of 2-TFMBA affect its crystal packing?

A4: The presence of the trifluoromethyl and carboxyl groups in 2-TFMBA leads to specific intermolecular interactions within the crystal lattice. [] O—H⋯O hydrogen bonding results in the formation of carboxylic acid dimers. Additionally, C—H⋯O contacts connect these dimers into double chains along a specific crystallographic direction. [] The presence of C—H⋯F and C—F⋯π contacts further contributes to the overall crystal packing arrangement. []

Q5: What are the environmental implications of 2-TFMBA?

A5: As a degradation product of fungicides like fluopicolide and fluopyram, 2-TFMBA is released into the environment. [] Understanding its degradation pathways and potential effects on soil and water systems is crucial for assessing its environmental impact and developing mitigation strategies if necessary.

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